Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-
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Overview
Description
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydroisoquinoline ring system, which is fused to a phenyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, typically involves the reaction of 3-oxo-1,2,3,4-tetrahydroisoquinoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(3,4-dihydro-3-oxo-2(1H)-isoquinolinyl)-
- 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Uniqueness
Compared to similar compounds, urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-3-phenyl-, stands out due to its unique combination of a tetrahydroisoquinoline ring system and a phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
39113-25-2 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-(3-oxo-1,4-dihydroisoquinolin-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H15N3O2/c20-15-10-12-6-4-5-7-13(12)11-19(15)18-16(21)17-14-8-2-1-3-9-14/h1-9H,10-11H2,(H2,17,18,21) |
InChI Key |
PCJPYCYVMVMGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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